(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol
Overview
Description
(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a fluoro and trifluoromethyl group on the phenyl ring, and a hydroxymethyl group on the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic or basic conditions.
Introduction of the Fluoro and Trifluoromethyl Groups: The phenyl ring can be functionalized with fluoro and trifluoromethyl groups using electrophilic aromatic substitution reactions. Common reagents for these reactions include fluorinating agents such as Selectfluor and trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as the reduction of the thiazole ring to a thiazolidine ring.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, while the thiazole ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
- (2-Fluoro-4-iodo-5-(trifluoromethyl)phenyl)methanol
- (2-Fluoro-4-(trifluoromethoxy)phenyl)methanol
Uniqueness
(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, combined with a hydroxymethyl group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NOS/c1-6-10(5-18)19-11(17-6)8-3-2-7(4-9(8)13)12(14,15)16/h2-4,18H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCBGDIKRSWCKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(F)(F)F)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612154 | |
Record name | {2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-36-1 | |
Record name | 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317319-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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